molecular formula C17H23N3O B300191 N-(1-ADAMANTYL)-N'-(2-PYRIDYLMETHYL)UREA

N-(1-ADAMANTYL)-N'-(2-PYRIDYLMETHYL)UREA

Cat. No.: B300191
M. Wt: 285.4 g/mol
InChI Key: SDYABERAQCFERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-adamantyl-N’-(2-pyridinylmethyl)urea is a synthetic organic compound with the molecular formula C17H23N3O It is characterized by the presence of an adamantyl group and a pyridinylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-(2-pyridinylmethyl)urea typically involves the reaction of 1-adamantylamine with 2-pyridinylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-1-adamantyl-N’-(2-pyridinylmethyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-1-adamantyl-N’-(2-pyridinylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be modified by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted urea derivatives with different functional groups attached to the urea moiety.

Scientific Research Applications

N-1-adamantyl-N’-(2-pyridinylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(2-pyridinylmethyl)urea involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, while the pyridinylmethyl group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound may also interfere with specific signaling pathways, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    N-1-adamantyl-N’-(2-pyridinylmethyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    N-1-adamantyl-N’-(2-pyridinylmethyl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.

    N-1-adamantyl-N’-(2-pyridinylmethyl)amide: Similar structure but with an amide moiety instead of a urea moiety.

Uniqueness

N-1-adamantyl-N’-(2-pyridinylmethyl)urea is unique due to the combination of the adamantyl and pyridinylmethyl groups, which confer specific steric and electronic properties. These properties can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

1-(1-adamantyl)-3-(pyridin-2-ylmethyl)urea

InChI

InChI=1S/C17H23N3O/c21-16(19-11-15-3-1-2-4-18-15)20-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2,(H2,19,20,21)

InChI Key

SDYABERAQCFERI-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=N4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.